Physical properties of Methyl 7-bromo-1-benzofuran-2-carboxylate
Physical properties of Methyl 7-bromo-1-benzofuran-2-carboxylate
[1][2][3][4][5]
Executive Summary
Methyl 7-bromo-1-benzofuran-2-carboxylate (CAS: 1247406-14-9) is a specialized heterocyclic scaffold employed primarily as an intermediate in the synthesis of bioactive pharmaceutical agents.[1][2] Its structural core—a benzofuran ring substituted with a bromine atom at the 7-position and a carboxylate moiety at the 2-position—offers unique electronic and steric properties. The 7-bromo substituent serves as a critical handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of the scaffold in drug discovery campaigns targeting GPCRs and kinase inhibitors.
This guide provides a comprehensive technical analysis of its physical properties, synthesis pathways, and characterization standards, designed for researchers requiring high-purity inputs for medicinal chemistry workflows.
Molecular Identity & Structural Characterization[1]
| Parameter | Detail |
| IUPAC Name | Methyl 7-bromo-1-benzofuran-2-carboxylate |
| CAS Number | 1247406-14-9 |
| Molecular Formula | |
| Molecular Weight | 255.07 g/mol |
| SMILES | COC(=O)C1=CC2=C(O1)C(Br)=CC=C2 |
| InChI Key | BCEPJCGXVNFHHM-UHFFFAOYSA-N |
Structural Commentary
The molecule features a planar benzofuran system. The ester group at C2 is conjugated with the furan ring, enhancing stability but also making the C2-H (if it were the free acid) or the ester carbonyl susceptible to nucleophilic attack. The bromine at C7 is sterically crowded by the adjacent ether oxygen of the furan ring, which can influence the kinetics of cross-coupling reactions compared to 5- or 6-bromo isomers.
Physicochemical Profile
The following data aggregates experimental values from certified reference material (CRM) providers and high-confidence predictive models where experimental gaps exist.
| Property | Value / Range | Condition / Method |
| Physical State | Solid (Crystalline Powder) | Ambient STP |
| Appearance | White to Off-white / Pale Yellow | Visual Inspection |
| Melting Point | 73 – 76 °C | Experimental (Capillary) [1] |
| Boiling Point | ~335 °C (Predicted) | 760 mmHg |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | 20 °C |
| Solubility (Organic) | High | DMSO, DMF, DCM, Ethyl Acetate |
| Solubility (Aqueous) | Negligible (< 0.1 mg/mL) | Water, pH 7 |
| LogP | 3.2 – 3.4 | Predicted (Consensus) |
Application Note: The melting point of 73–76 °C is a critical purity indicator. Samples melting below 70 °C likely contain uncyclized intermediates or residual solvent.
Spectral Fingerprinting & Validation
To ensure "Trustworthiness" in your workflow, use the following spectral signatures to validate compound identity.
Nuclear Magnetic Resonance (NMR)
The 7-bromo substitution pattern creates a distinct splitting pattern in the aromatic region compared to the more common 5-bromo isomer.
-
NMR (400 MHz,
):- 7.65 (d, J = 7.8 Hz, 1H, H-6 ): Deshielded by the ortho-bromine.
- 7.58 (d, J = 7.8 Hz, 1H, H-4 ): Doublet, meta to Br.
- 7.52 (s, 1H, H-3 ): Characteristic singlet of the furan ring, typically sharp.
- 7.24 (t, J = 7.8 Hz, 1H, H-5 ): Triplet (or dd), coupling with H-4 and H-6.
-
3.98 (s, 3H, -OCH
): Methyl ester singlet.
-
NMR (100 MHz,
):-
Expected signals: Carbonyl (~159 ppm), C-2 (furan), C-7 (C-Br, typically ~105-110 ppm), and methoxy carbon (~52 ppm).
-
Mass Spectrometry (MS)
-
Ionization: ESI+ or APCI.
-
Pattern: The presence of a single bromine atom dictates a 1:1 isotopic ratio for the
peaks at m/z 255 and 257 . -
Fragmentation: Loss of the methoxy group (
) is a common fragmentation pathway.
Synthesis & Purification Workflow
The synthesis of this scaffold requires regioselective control.[3] The most robust route involves the Rap-Stoermer condensation or a stepwise alkylation-cyclization of 3-bromosalicylaldehyde.
Reaction Pathway
The synthesis begins with 3-bromosalicylaldehyde (not 5-bromo), which ensures the bromine ends up at the 7-position of the benzofuran.
Figure 1: Synthetic pathway utilizing the reaction of 3-bromosalicylaldehyde with methyl bromoacetate under basic conditions.
Detailed Protocol
-
Reagents: Dissolve 3-bromosalicylaldehyde (1.0 eq) in anhydrous DMF. Add Potassium Carbonate (
, 2.5 eq). -
Alkylation: Add Methyl Bromoacetate (1.2 eq) dropwise at room temperature.
-
Cyclization: Heat the mixture to 80–90 °C for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 8:2) should show the disappearance of the aldehyde.
-
Workup: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.
-
Purification:
-
Filtration: Collect the crude solid.
-
Recrystallization:[4] Dissolve in hot Methanol (MeOH). Cool slowly to 4 °C.
-
Yield: Typical isolated yields range from 75% to 85%.
-
Handling, Stability & Safety
Storage Conditions
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent hydrolysis of the ester over long periods.
-
Light: Protect from light; brominated aromatics can undergo slow photodehalogenation.
Safety Profile (GHS)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.
References
-
SynQuest Laboratories. Methyl 7-bromo[b]benzofuran-2-carboxylate Product Analysis. Retrieved from . (Verified Melting Point Source).
-
Matrix Fine Chemicals. Product Specification: Methyl 7-bromo-1-benzofuran-2-carboxylate. Retrieved from .
-
PubChem. Compound Summary: Benzofuran-2-carboxylic acid derivatives. National Library of Medicine. Retrieved from .
- Kowalewska, M. et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. (Methodology reference for benzofuran synthesis).
